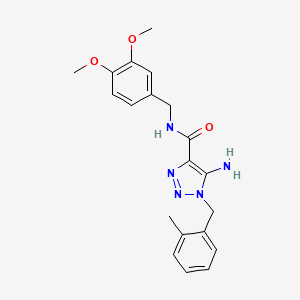

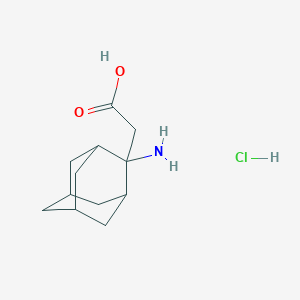

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Prodrug Synthesis: The synthesis of COX-2 inhibitors involving sulfonamide and hydroxymethyl groups of benzenesulfonamides is discussed, highlighting improved pharmacological profiles and physicochemical properties (Singh et al., 2006).

Molecular Structure Analysis

- Structural Characterization: The molecular geometry and vibrational frequencies of a sulfonamide compound were characterized using FTIR, NMR, X-ray diffraction, and thermal analysis, along with DFT studies (Sarojini et al., 2012).

Chemical Reactions and Properties

- Ligand-Coupling Reactions: A study of ligand-coupling reactions of sulfoxides, providing insight into substitution reactions and the formation of atropisomeric 1,1'-binaphthyls (Baker et al., 1995).

- Consecutive Acylation/SN2 Reactions: The synthesis of 2-sulfonimidoylylidene tetrahydrofurans and 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans via consecutive acylation/SN2 sequence from sulfoximine derivatives is detailed (Virolleaud et al., 2009).

Physical Properties Analysis

- NMR and XRD Analysis: The compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide's physical properties were characterized using NMR and X-ray diffraction methods (Sarojini et al., 2012).

Chemical Properties Analysis

- Computational Biological Studies: A study involving pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, a class of compounds with similar structural features, showed broad biological activity, including anticancer properties (Kciuk et al., 2022).

Applications De Recherche Scientifique

Binding Studies and Fluorescent Probes

Research has explored the use of sulfonamide derivatives as fluorescent probes for studying protein binding. For example, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide is a fluorescent probe that shows minimal fluorescence in water but fluoresces strongly when bound to proteins. This property has been used to measure the binding of compounds to bovine serum albumin, indicating that such sulfonamides could be used to understand the nature of hydrophobic interactions in protein binding (H. Jun et al., 1971).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those related to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been investigated for their inhibitory effects on carbonic anhydrase isozymes. Studies have identified compounds with potent inhibitory effects, suggesting potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Yusuf Akbaba et al., 2014).

Rhodium-Catalyzed Reactions

Research on sulfonamide derivatives has also extended to synthetic chemistry, where they are used in rhodium-catalyzed isomerization and redox reactions. These studies have demonstrated the potential of sulfonamide derivatives in facilitating the synthesis of complex organic molecules, including dihydropyrans and ketoolefins, showcasing their utility in organic synthesis and drug development (Daisuke Shikanai et al., 2009).

Thromboxane Receptor Antagonism

The development of thromboxane A2 receptor antagonists has utilized sulfonamide derivatives to achieve potent and long-lasting inhibition. These compounds are significant for their potential in developing new therapies for conditions related to thromboxane A2, such as cardiovascular diseases, indicating the therapeutic potential of sulfonamide derivatives in cardiovascular pharmacology (Xiaozhao Wang et al., 2014).

Geothermal Tracing

Sulfonamide derivatives have found applications in environmental science, such as acting as tracers in geothermal reservoirs. Their stability under high-temperature conditions makes them suitable for mapping and studying geothermal reservoirs, aiding in the exploration and management of geothermal energy resources (P. Rose et al., 2001).

Propriétés

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c20-18(15-8-11-23-12-9-15)7-10-19-24(21,22)17-6-5-14-3-1-2-4-16(14)13-17/h5-6,13,15,18-20H,1-4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGELJNCGHZIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3CCOCC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)

![2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2488427.png)

![1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2488432.png)

![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)

![1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2488438.png)

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)